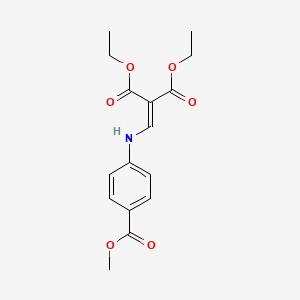
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate is an organic compound known for its versatile applications in synthetic chemistry. This compound features a malonate ester functional group, which is often utilized in various chemical reactions due to its reactivity. The presence of the methoxycarbonyl and phenylamino groups further enhances its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 4-(methoxycarbonyl)aniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the aniline derivative. The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents and reagents is also optimized to reduce costs and environmental impact, often involving the recycling of solvents and the use of greener alternatives where possible.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines or alcohols, while condensation reactions can produce various substituted malonates or more complex heterocyclic compounds.
Scientific Research Applications
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of various drugs. Its structural features allow for modifications that can lead to the development of new medications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the malonate ester group, which can undergo deprotonation and subsequent nucleophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are studied to understand its potential therapeutic effects. These interactions often involve binding to active sites or altering the function of biological macromolecules.
Comparison with Similar Compounds
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester that lacks the methoxycarbonyl and phenylamino groups, making it less reactive in certain types of reactions.
Methyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Similar in structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Another similar compound with slight variations in the ester group, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
diethyl 2-[(4-methoxycarbonylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-4-22-15(19)13(16(20)23-5-2)10-17-12-8-6-11(7-9-12)14(18)21-3/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMRDZABAIYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
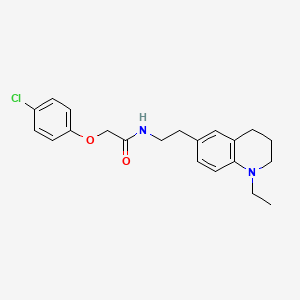
![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)

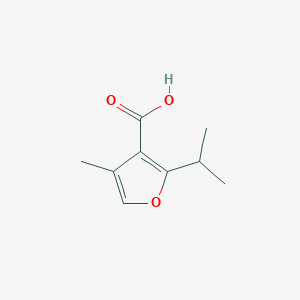
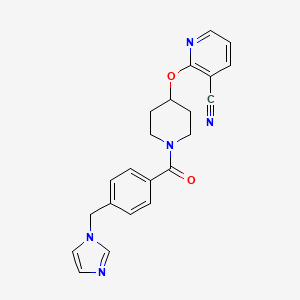
![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)
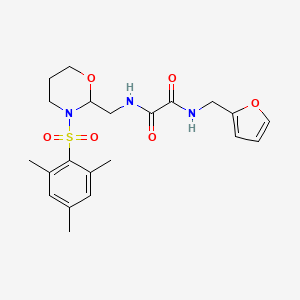

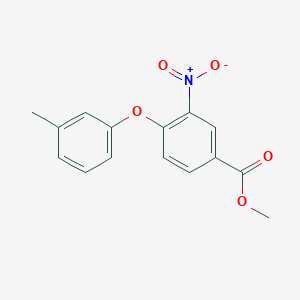
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)
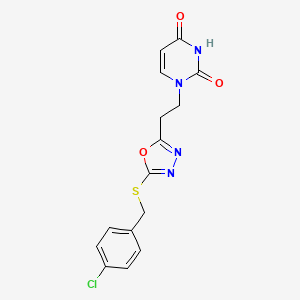
![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)
![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
